beta-Amyrene

Synthetic Chemistry Triterpenoid Production Process Development

Beta-Amyrin (β-Amyrin, CAS 559-70-6) is a pentacyclic triterpene belonging to the oleanane sub-family, characterized by a molecular formula of C30H50O and a molecular weight of 426.72 g/mol. It is a naturally occurring secondary metabolite widely distributed across various plant species, notably in plant resins and the epicuticular waxes of leaves and fruits.

Molecular Formula C30H50
Molecular Weight 410.7 g/mol
Cat. No. B12103863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Amyrene
Molecular FormulaC30H50
Molecular Weight410.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1)C)C)C
InChIInChI=1S/C30H50/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h10,22-24H,9,11-20H2,1-8H3
InChIKeyZTLIRKGRXLVPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyrin (β-Amyrin) for Research and Industrial Sourcing: A Triterpene with Distinct Oleanane-Skeleton Characteristics


Beta-Amyrin (β-Amyrin, CAS 559-70-6) is a pentacyclic triterpene belonging to the oleanane sub-family, characterized by a molecular formula of C30H50O and a molecular weight of 426.72 g/mol [1]. It is a naturally occurring secondary metabolite widely distributed across various plant species, notably in plant resins and the epicuticular waxes of leaves and fruits [2]. Structurally, it serves as the core biosynthetic precursor for the oleanane class of triterpenoid saponins and is an isomer of α-amyrin, from which it differs by the position of a single methyl group, leading to distinct biological and physicochemical properties [3].

Why a Generic Triterpene Cannot Substitute for Beta-Amyrin in Critical Research and Formulation


Despite structural similarities to other pentacyclic triterpenes such as alpha-Amyrin, lupeol, or betulinic acid, beta-Amyrin cannot be considered an interchangeable commodity for scientific or industrial applications. Its distinct oleanane skeleton dictates specific interactions with biological targets, such as the selective inhibition of TNF-α production not observed with its closely related acetylated derivatives [1]. Furthermore, its physicochemical properties, including a very long terminal elimination half-life (t1/2λz = 610 ± 179 min) and extremely slow clearance (Cl = 2.04 ± 0.24 ml min⁻¹ kg⁻¹), result in a unique in vivo pharmacokinetic profile that directly impacts experimental design and formulation strategies [2]. These fundamental differences in both pharmacodynamics and pharmacokinetics mean that substituting beta-Amyrin with an alternative triterpene will invalidate quantitative comparisons, alter experimental outcomes, and fail to meet specific research or product development specifications.

Quantitative Differentiation Evidence for Beta-Amyrin: A Head-to-Head Analysis Against Structural Analogs


Beta-Amyrin vs. Lupeol and Betulinic Acid: A Superior Total Synthetic Yield from Oleanolic Acid

In a head-to-head comparison of practical synthetic routes, β-amyrin was produced in a total yield of 42% starting from the commercially available triterpenoid precursor oleanolic acid. This efficiency is notably higher than the 32% yield achieved for α-amyrin starting from ursolic acid, and comparable to the 40% yield for lupeol from betulin [1].

Synthetic Chemistry Triterpenoid Production Process Development

Beta-Amyrin Bioavailability Enhancement in a Crude Extract Matrix: A 4-Fold Increase Over the Pure Form

A preclinical pharmacokinetic study in Sprague-Dawley rats demonstrated that the absolute oral bioavailability of β-amyrin is highly formulation-dependent. When administered as a suspension of the pure compound, its oral bioavailability was only 0.86%. In stark contrast, when the same dose of β-amyrin was administered as part of a crude plant extract, its absolute oral bioavailability increased approximately fourfold to 3.83% [1].

Preclinical Pharmacokinetics Oral Bioavailability Formulation Science

In Vivo Anti-Arthritic Efficacy of Beta-Amyrin: Dose-Dependent Reduction in Disease Pathology

In a rat model of rheumatoid arthritis, treatment with β-amyrin at doses of 3, 10, and 30 mg/kg resulted in a dose-dependent improvement in disease pathology compared to the untreated arthritic control group. Treated rats exhibited significantly lower arthritic scores, reduced paw edema and erythema, and histopathological analysis confirmed a significant reversal of cartilage erosion and subchondral cyst formation [1].

Rheumatoid Arthritis In Vivo Pharmacology Disease Modification

Beta-Amyrin's Unique Inhibition of TNF-α Production Among Triterpene Analogs in Murine Macrophages

In a comparative study of triterpenes isolated from Protium paniculatum oil-resin, α,β-amyrin was the only compound tested that significantly inhibited the production of the key pro-inflammatory cytokine TNF-α in LPS-stimulated murine J774 macrophages. At a concentration of 10 µg/mL, α,β-amyrin inhibited TNF-α production by 52.03 ± 2.4%, while other triterpenes from the same source, including acetylated α,β-amyrin and α,β-amyrone, did not exhibit this specific inhibitory effect [1].

Immunopharmacology Cytokine Inhibition In Vitro Screening

Beta-Amyrin's Antidiabetic Potential: In Vitro α-Amylase Inhibition Comparable to a Standard Drug

β-Amyrin has demonstrated significant antidiabetic potential in vitro through its inhibition of α-amylase, a key enzyme in carbohydrate metabolism. The compound exhibited an IC50 of 19.50 µg against α-amylase, which is reported to be comparable to the standard antidiabetic drug acarbose [1].

Diabetes Research Enzyme Inhibition Natural Products

High-Impact Application Scenarios for Beta-Amyrin Driven by Empirical Evidence


Preclinical Development of Disease-Modifying Anti-Rheumatic Drugs (DMARDs)

Given the in vivo evidence of β-amyrin's ability to significantly reverse cartilage erosion and reduce arthritis scores in a rat model [1], it is a high-priority candidate for procurement by research groups focused on developing novel DMARDs. Its selection over other triterpenes is justified by this specific, disease-relevant, in vivo data.

Investigating TNF-α Driven Inflammatory Pathways

For researchers studying the TNF-α signaling cascade, β-amyrin offers a distinct advantage over its analogs. The quantitative data showing it as the sole inhibitor of TNF-α production among a panel of related triterpenes from the same source (52.03% inhibition at 10 µg/mL) [1] makes it an essential tool for dissecting pathway-specific effects and for screening in immunopharmacology studies.

Formulation Science and Bioavailability Enhancement Studies

The dramatic fourfold difference in absolute oral bioavailability between pure β-amyrin (0.86%) and the compound in a crude extract matrix (3.83%) [1] makes it an ideal model compound for formulation scientists. Procurement of β-amyrin is essential for studies aimed at developing novel drug delivery systems (e.g., nanoemulsions, phytosomes) to overcome the poor solubility and bioavailability challenges common to pentacyclic triterpenes.

Sourcing for Cost-Effective Synthesis of Oleanane-Type Derivatives

For chemical manufacturers and research groups focused on generating oleanane-type derivatives (e.g., oleanolic acid, glycyrrhetinic acid analogs) or saponins, β-amyrin is the preferred starting material. The practical synthetic route yielding 42% total product from oleanolic acid [1] is more efficient than the 32% yield for α-amyrin, providing a clear, quantifiable economic advantage for large-scale procurement and process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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